2-(4-Chlorophenyl)-2-pentanol
Description
Significance of Tertiary Alcohols in Advanced Organic Synthesis
Tertiary alcohols are a cornerstone of modern organic synthesis, valued for their unique structural and reactive characteristics. nih.govnumberanalytics.com Unlike their primary and secondary counterparts, tertiary alcohols are resistant to oxidation under many conditions, a feature that allows for selective transformations at other sites within a complex molecule. britannica.comijrpr.com Their synthesis, often achieved through the addition of organometallic reagents to ketones, is a powerful method for carbon-carbon bond formation, enabling the construction of intricate molecular architectures from simpler precursors. nih.gov
The presence of a tertiary alcohol moiety can significantly influence the stereochemical outcome of reactions, acting as a chiral auxiliary to guide the formation of new stereocenters with high selectivity. nih.gov This control over stereochemistry is paramount in the synthesis of pharmaceuticals and other biologically active compounds, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful. nih.gov Furthermore, the hydroxyl group of tertiary alcohols can be readily converted into a variety of other functional groups, making them versatile intermediates in multi-step synthetic sequences. britannica.com
Overview of Chlorinated Aromatic Compounds in Synthetic Chemistry
Chlorinated aromatic compounds are a class of molecules that have found widespread application across various sectors of the chemical industry, including pharmaceuticals, agrochemicals, and materials science. jalsnet.comisca.innih.gov The introduction of a chlorine atom to an aromatic ring can profoundly alter the molecule's physical, chemical, and biological properties. jalsnet.comisca.in From an electronic standpoint, the chlorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. jalsnet.com
The presence of chlorine can also enhance the lipophilicity of a molecule, a property that is often crucial for its biological activity, as it can facilitate passage through cell membranes. It is for this reason that a significant number of FDA-approved drugs contain a chlorine atom. nih.gov Moreover, the carbon-chlorine bond can serve as a "handle" for further synthetic transformations, such as cross-coupling reactions, which allow for the construction of more complex molecular frameworks. mdpi.com The versatility of chlorinated aromatic compounds makes them indispensable building blocks in the design and synthesis of new functional molecules. isca.in
Research Landscape and Current Challenges in 2-(4-Chlorophenyl)-2-pentanol Studies
The study of this compound is situated at the intersection of tertiary alcohol and chlorinated aromatic compound research. While the individual components of this molecule are well-understood, the specific combination presents unique research questions and challenges. A primary area of investigation is the development of efficient and stereoselective synthetic routes to this compound. The creation of the chiral center at the tertiary alcohol is a key synthetic hurdle, and researchers are exploring various catalytic methods to achieve high enantiomeric excess.
Another research focus is the exploration of the chemical reactivity of this compound. Understanding how the electronic effects of the 4-chlorophenyl group influence the reactivity of the tertiary alcohol and vice versa is crucial for its application as a synthetic intermediate. For instance, the electron-withdrawing nature of the chloro-substituent may impact the ease of carbocation formation at the tertiary center, a key step in many reactions of tertiary alcohols.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-3-8-11(2,13)9-4-6-10(12)7-5-9/h4-7,13H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJRZRAYRYKPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Chlorophenyl 2 Pentanol and Its Analogues
Direct Synthetic Routes to 2-(4-Chlorophenyl)-2-pentanol
The direct formation of this compound can be achieved through several established chemical transformations, primarily involving the construction of the tertiary alcohol moiety from ketonic precursors.
Organometallic Additions to Ketones for Tertiary Alcohol Formation
The most straightforward and widely employed method for the synthesis of tertiary alcohols, including this compound, is the nucleophilic addition of an organometallic reagent to a ketone. acechemistry.co.ukmnstate.edu This reaction, famously exemplified by the Grignard reaction, involves the treatment of a ketone with an organomagnesium halide. researchgate.net
For the specific synthesis of this compound, the logical precursors are 4'-chloroacetophenone (B41964) and a propyl-organometallic reagent, such as n-propylmagnesium bromide. wikipedia.org The reaction proceeds via the nucleophilic attack of the propyl anion equivalent from the Grignard reagent onto the electrophilic carbonyl carbon of 4'-chloroacetophenone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. mnstate.edu
Table 1: Synthesis of Tertiary Alcohols via Grignard Reaction
| Ketone Precursor | Grignard Reagent | Product | Reference |
|---|---|---|---|
| 4'-chloroacetophenone | n-Propylmagnesium bromide | This compound | masterorganicchemistry.com |
| Acetone | Phenylmagnesium bromide | 2-Phenyl-2-propanol | wisc.edu |
While specific yield and detailed reaction conditions for the synthesis of this compound are not extensively documented in readily available literature, the general protocol for Grignard reactions with substituted acetophenones is well-established and typically provides good to excellent yields. masterorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, to prevent the quenching of the highly reactive Grignard reagent. researchgate.net
Catalytic Hydrogenation and Reduction Strategies for Precursor Ketones
An alternative approach to this compound involves the reduction of a suitable precursor ketone, namely 1-(4-chlorophenyl)pentan-2-one (B1643289). This ketone can be reduced to the target secondary alcohol, this compound, using various reducing agents.
Catalytic hydrogenation is a common method for the reduction of ketones to alcohols. This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. rsc.org While this method is highly effective for many ketones, the conditions required can sometimes lead to side reactions, especially in the presence of other reducible functional groups.
A patent for a structurally related compound, 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one, describes its synthesis via the hydrogenation of the corresponding α,β-unsaturated ketone over a nickel-containing catalyst. The reaction proceeds with 100% conversion, yielding the saturated ketone with high purity (99.38%). youtube.com A similar strategy could conceivably be applied to a precursor of this compound.
Alternatively, chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for the reduction of ketones to alcohols. chemistrysteps.comyoutube.com NaBH₄ is a milder reagent and is often preferred for its selectivity and ease of handling, typically used in protic solvents like methanol (B129727) or ethanol. youtube.com LiAlH₄ is a much stronger reducing agent and can reduce a wider range of carbonyl compounds, but it is also more reactive and requires anhydrous conditions. chemistrysteps.com
The reduction of 1-(4-chlorophenyl)pentan-2-one with these reagents would be expected to proceed efficiently to afford this compound.
Novel Approaches for Aryl Alcohol Synthesis from Aldehydes or other Feedstocks
While the addition to ketones is the most direct route, other novel synthetic strategies can be envisioned for the synthesis of this compound and its analogues. These methods often involve multi-step sequences starting from more readily available feedstocks like aldehydes. For instance, a two-step conversion of phenyl glyoxylates to 2-aryl-propionates has been developed, which involves the formation of a β,β-dichlorostyrene intermediate followed by reduction. encyclopedia.pub While not directly applicable to the target tertiary alcohol, this illustrates the potential for developing multi-step routes from alternative starting materials.
Another approach could involve the use of organozinc reagents, which can be generated in situ from Grignard reagents or arylboronic acids, for the catalytic enantioselective alkylation or arylation of aldehydes and ketones. nih.gov
Enantioselective Synthesis of Chiral this compound
The synthesis of enantiomerically pure chiral tertiary alcohols is a significant challenge in organic synthesis due to the steric hindrance around the prochiral center. researchgate.net However, several powerful methods have been developed to address this challenge, including the use of chiral catalysts and biocatalytic approaches.
Chiral Catalyst Development for Asymmetric Carbon-Carbon Bond Formation
The asymmetric addition of organometallic reagents to ketones is a highly desirable method for the synthesis of chiral tertiary alcohols. This can be achieved through the use of a stoichiometric chiral auxiliary or, more efficiently, with a chiral catalyst.
Chiral phosphoric acids have emerged as powerful catalysts for the asymmetric allylation of ketones with organozinc reagents, affording chiral tertiary alcohols with high enantiomeric excess (up to 94% ee). nih.govd-nb.info This methodology could potentially be adapted for the asymmetric propylation of 4'-chloroacetophenone.
Furthermore, copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones has been shown to proceed with high enantioselectivity using chiral ferrocenyl-based diphosphine ligands. nih.gov While this is a conjugate addition, it demonstrates the potential of chiral copper complexes in controlling the stereochemistry of reactions involving Grignard reagents. More directly relevant is the development of a new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane that enables the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols (up to 95% ee). nih.gov
Table 2: Chiral Ligands for Asymmetric Addition to Ketones
| Ligand Type | Metal | Reaction Type | Product ee | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid (TRIP) | Zinc | Asymmetric Allylation | up to 94% | nih.govd-nb.info |
| Ferrocenyl Diphosphine (TaniaPhos) | Copper | Conjugate Addition | >95% | nih.gov |
Biocatalytic Approaches for Stereoselective Reduction and Derivatization
Biocatalysis offers an attractive, environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Enzymes and whole-cell microorganisms can catalyze reactions with high stereo-, regio-, and chemoselectivity under mild conditions. researchgate.net
The biocatalytic reduction of prochiral ketones is a well-established method for the synthesis of chiral secondary alcohols. bohrium.com Several studies have focused on the stereoselective reduction of substituted acetophenones. For instance, various fungal isolates have been screened for the bio-reduction of acetophenone, 4-fluoroacetophenone, and 4-chloroacetophenone, with Penicillium rubens VIT SS1 showing the ability to convert these substrates to the corresponding (S)-alcohols with high chiral purity (90-97% ee). wisc.edu
While these examples lead to secondary alcohols, the principle can be extended to the reduction of a suitable precursor ketone to produce chiral this compound. The stereoselective reduction of 1-(4-chlorophenyl)pentan-2-one using a suitable microorganism or isolated enzyme could provide access to one enantiomer of the target tertiary alcohol.
The development of biocatalysts for the synthesis of chiral tertiary alcohols is an active area of research. While more challenging than the synthesis of secondary alcohols, enzymatic kinetic resolution of racemic tertiary alcohols and, more recently, direct asymmetric synthesis routes are being explored. encyclopedia.pubresearchgate.netrsc.org For example, linalool (B1675412) dehydratase isomerase (LinD) has been shown to be a versatile biocatalyst for the stereoselective transformation of tertiary alcohols. acs.org
Table 3: Biocatalytic Reduction of Substituted Acetophenones
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 4-Chloroacetophenone | Penicillium rubens VIT SS1 | (S)-1-(4-Chlorophenyl)ethanol | 90% | wisc.edu |
| Acetophenone | Penicillium rubens VIT SS1 | (S)-1-Phenylethanol | 91% | wisc.edu |
Dynamic Kinetic Resolution and Enzymatic Kinetic Resolution Strategies
The synthesis of enantiomerically pure tertiary alcohols such as this compound is a significant challenge in synthetic chemistry due to the steric hindrance around the chiral center. Kinetic resolution (KR), which separates enantiomers based on differential reaction rates, and the more advanced dynamic kinetic resolution (DKR), which allows for the theoretical conversion of 100% of a racemate into a single enantiomer, are powerful tools for this purpose.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution relies on the stereoselectivity of enzymes, most commonly lipases, to acylate one enantiomer of a racemic alcohol preferentially. For tertiary alcohols, this process is particularly demanding. However, studies on analogous tertiary benzylic alcohols have shown that Lipase A from Candida antarctica (CAL-A) is an effective biocatalyst for the enantioselective transesterification of these sterically hindered substrates. nrochemistry.comcore.ac.uk The reaction typically involves an acyl donor, such as an activated ester (e.g., vinyl acetate), and an appropriate solvent.
The efficiency of such a resolution is determined by the conversion percentage and the enantiomeric excess (ee) of both the acylated product and the remaining unreacted alcohol. For a series of tertiary benzyl (B1604629) bicyclic alcohols, optimization of reaction parameters like the acyl donor, solvent, and enzyme/substrate ratio led to high conversions (up to 45%) and excellent enantiomeric excesses (up to 99%) in short reaction times. core.ac.uk These findings suggest a viable pathway for the resolution of racemic this compound.
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution represents a more efficient strategy by integrating the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. This overcomes the 50% theoretical yield limit of standard KR. The racemization of tertiary alcohols is notoriously difficult due to the high propensity for elimination side reactions under typical racemization conditions. ias.ac.in
A breakthrough in this area was the first successful DKR of a tertiary alcohol, which employed a chemoenzymatic system. wikipedia.orgquora.com This process combines the high selectivity of a lipase-catalyzed kinetic resolution with a compatible, bio-compatible oxovanadium-catalyzed racemization of the unreacted alcohol. wikipedia.orgquora.com The process required careful optimization and sequential addition of the two catalysts over an extended period to achieve high conversion (>50%) and excellent enantiomeric excess (>99%) of the desired ester product. quora.com This pioneering work provides a foundational strategy that could be adapted for the DKR of this compound.
| Substrate (Analogue) | Catalyst System | Acyl Donor | Time (h) | Conversion (%) | Product ee (%) | Ref |
| 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | CAL-A | Vinyl Acetate | 4 | 44 | 99 ((R)-ester) | core.ac.uk |
| 1-Methyl-2,3-dihydro-1H-inden-1-ol | CAL-A | Vinyl Acetate | 5 | 45 | 96 ((R)-ester) | core.ac.uk |
| 1-(4-Bromophenyl)propan-1-ol derivative | CAL-A + Oxovanadium Catalyst | - | 312 | >50 | >99 ((R)-ester) | quora.com |
Derivatization and Structural Modification Strategies for this compound
Chemical Transformations of the Tertiary Alcohol Moiety
The tertiary alcohol group in this compound is a key site for structural modification, although its reactivity is governed by significant steric hindrance and the stability of the corresponding tertiary benzylic carbocation.
Dehydration: Treatment with strong protic acids like sulfuric or phosphoric acid at elevated temperatures leads to dehydration, an elimination reaction (E1 mechanism) that proceeds through the stable tertiary carbocation to form a mixture of isomeric alkenes, namely (Z/E)-2-(4-chlorophenyl)pent-2-ene and 2-(4-chlorophenyl)pent-1-ene.
Nucleophilic Substitution: The hydroxyl group is a poor leaving group but can be protonated by strong acids (e.g., HCl, HBr) to form a good leaving group (water). Subsequent departure of water generates the tertiary carbocation, which is then attacked by a halide nucleophile in a classic SN1 reaction to yield the corresponding tertiary alkyl halide, 2-chloro-2-(4-chlorophenyl)pentane or 2-bromo-2-(4-chlorophenyl)pentane. libretexts.org Direct substitution can also be achieved using Lewis acid catalysts. core.ac.uk
Etherification: Direct etherification of tertiary alcohols is challenging. However, methods have been developed for the synthesis of symmetrical ethers from benzylic alcohols using iron(III) triflate as a catalyst. nih.gov For unsymmetrical ethers, reaction of the alcohol with a more reactive alkylating agent, such as an alkyl halide under basic conditions (Williamson ether synthesis), is generally ineffective due to competing elimination. More suitable methods involve reacting the corresponding alkoxide with a reactive electrophile or using specific catalysts that promote the coupling of alcohols with unactivated alkyl bromides. organic-chemistry.org
Esterification: Fischer esterification, the reaction with a carboxylic acid under acidic catalysis, is generally not feasible for tertiary alcohols due to rapid dehydration. quora.com More effective methods for esterifying sterically hindered alcohols involve the use of more reactive acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine. reddit.com Another strategy employs coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt) to form activated benzotriazole (B28993) esters, which then react with the tertiary alcohol. researchgate.net
Reactions Involving the Chlorophenyl Group (e.g., Cross-Coupling, Aromatic Functionalization)
The 4-chlorophenyl group offers a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized phosphine (B1218219) ligands enable their efficient use. acsgcipr.orgjk-sci.com The presence of the tertiary hydroxyl group may necessitate protection depending on the specific reaction conditions.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This would allow the synthesis of biphenyl (B1667301) derivatives from this compound, replacing the chlorine atom with a new aryl or vinyl group. nih.govorganic-chemistry.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org Applying this to the this compound scaffold would yield various N-aryl amine derivatives. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is often crucial for the successful coupling of aryl chlorides. tcichemicals.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, providing access to arylalkyne structures. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts. gold-chemistry.org
| Reaction Name | Coupling Partner | Bond Formed | Product Type |
| Suzuki-Miyaura | Ar'-B(OH)₂ | C(sp²)–C(sp²) | 2-(Biphenyl-4-yl)-2-pentanol derivative |
| Buchwald-Hartwig | R₂NH | C(sp²)–N | 2-(4-(Dialkylamino)phenyl)-2-pentanol derivative |
| Sonogashira | R-C≡CH | C(sp²)–C(sp) | 2-(4-(Alkynyl)phenyl)-2-pentanol derivative |
Multicomponent Reactions Incorporating this compound Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. acsgcipr.org The ability of this compound to form a stable tertiary benzylic carbocation makes it a suitable substrate for certain types of MCRs, most notably the Ritter reaction.
The Ritter reaction transforms a nitrile into an N-alkyl amide. wikipedia.org In this reaction, the tertiary alcohol is treated with a strong acid (e.g., sulfuric acid), which promotes the formation of a stable carbocation. This electrophilic intermediate is then trapped by the lone pair of electrons on the nitrogen atom of a nitrile solvent or co-reagent, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion during aqueous workup yields the corresponding N-substituted amide. nrochemistry.comopenochem.org This one-pot process allows for the direct conversion of the alcohol's hydroxyl group into a significantly more complex amide functionality, incorporating the entire nitrile molecule. For example, reacting this compound with acetonitrile (B52724) under Ritter conditions would yield N-(2-(4-chlorophenyl)pentan-2-yl)acetamide. This reaction is particularly effective for tertiary and benzylic alcohols that can readily form stabilized carbocations. ias.ac.intandfonline.com
Reactivity and Mechanistic Investigations of 2 4 Chlorophenyl 2 Pentanol
Elucidation of Reaction Pathways Involving the Hydroxyl Group
The hydroxyl group is the most reactive site in the 2-(4-chlorophenyl)-2-pentanol molecule. Reactions can involve the cleavage of the O-H bond or the C-O bond, leading to a diverse range of products.
The direct activation and functionalization of the C(aryl)–C(OH) bond in tertiary alcohols like this compound is a significant synthetic challenge due to the high thermodynamic stability of this carbon-carbon sigma bond. researchgate.net Most catalytic strategies for benzylic alcohols focus on the more labile C–O or C–H bonds. researchgate.net
However, advancements in transition-metal catalysis have enabled novel transformations. While direct cleavage of the C(aryl)–C(alcohol) bond is not a standard reaction, related C-C bond activation strategies often rely on forming a stable metallacycle intermediate to direct the metal catalyst to the specific bond. organic-chemistry.org For this compound, such a transformation would be thermodynamically unfavorable without a strong driving force, such as relief of ring strain, which is absent in this acyclic molecule. Therefore, functionalization typically occurs through pathways involving C-O bond cleavage. acs.orgsemanticscholar.org
The cleavage of the carbon-oxygen (C-O) bond in this compound is a common and mechanistically well-understood process, particularly under acidic conditions. libretexts.org As a tertiary benzylic alcohol, it readily undergoes reactions involving the loss of the hydroxyl group because it forms a relatively stable tertiary benzylic carbocation.
The mechanism is typically classified as a unimolecular nucleophilic substitution (SN1). libretexts.orgyoutube.com The key steps are:
Protonation of the Hydroxyl Group: In the presence of a strong acid catalyst (e.g., H₂SO₄, HBF₄), the lone pair of electrons on the hydroxyl oxygen attacks a proton, forming a good leaving group, water. youtube.comncert.nic.in
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, and the C-O bond cleaves heterolytically. This results in the formation of a planar, sp²-hybridized tertiary benzylic carbocation. youtube.com The stability of this intermediate is enhanced by hyperconjugation with the adjacent alkyl groups and resonance delocalization of the positive charge into the 4-chlorophenyl ring.
Nucleophilic Attack: A nucleophile present in the reaction medium can then attack the electrophilic carbocation from either face, leading to the final product. ncert.nic.in
Lanthanide triflates have also been explored as catalysts for C-O bond cleavage through a process known as retrohydroalkoxylation, which can be coupled with other reactions to become thermodynamically favorable. nih.gov
The carbinol carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as two enantiomers. The stereochemical outcome of its reactions depends on which bond is broken.
Reactions Involving O-H Bond Cleavage: Transformations that only involve the proton of the hydroxyl group, such as the formation of ethers or esters under basic conditions, leave the C-O bond intact. In these cases, the configuration of the stereocenter is retained.
Reactions Involving C-O Bond Cleavage: For reactions proceeding via an SN1 mechanism, the formation of the achiral, planar carbocation intermediate generally leads to a loss of stereochemical information. nih.gov The incoming nucleophile can attack from either the top or bottom face of the planar carbocation with roughly equal probability. This results in the formation of a racemic mixture of the product, where both enantiomers are present in equal amounts. nih.gov While some catalytic systems can control the facial selectivity of the nucleophilic attack through the formation of tight ion pairs, a complete loss of stereochemistry is common under standard solvolytic conditions. nih.govscispace.com
Carbon-Carbon Bond Formation and Cleavage Reactions
While less common than reactions at the C-O bond, transformations involving the carbon skeleton of this compound are possible under specific catalytic conditions.
Carbon-Carbon Bond Cleavage: The cleavage of C-C bonds in unstrained, acyclic tertiary alcohols is challenging but can be achieved, often through oxidative pathways. organic-chemistry.orgnih.gov For this compound, oxidative C-C bond cleavage can be initiated to produce carbonyl compounds. researchgate.net For instance, catalytic systems utilizing cobalt and air can achieve the aerobic cleavage of C-C bonds in tertiary allylic alcohols, a process that proceeds through radical intermediates. chemistryviews.org A similar radical-mediated fragmentation could potentially lead to the cleavage of the C(aryl)-C(OH) or C(alkyl)-C(OH) bond in this compound to yield ketones like 4-chloroacetophenone or 2-pentanone.
Carbon-Carbon Bond Formation: To achieve C-C bond formation, the hydroxyl group is typically first converted into a better leaving group. For example, reaction with a hydrogen halide via an SN1 mechanism would convert the alcohol into the corresponding tertiary benzylic halide. This halide can then serve as an electrophile in cross-coupling reactions. Transition metal catalysts, particularly those based on nickel, are effective in coupling benzylic electrophiles (derived from alcohols) with organometallic reagents (like Grignard reagents) to form new C-C bonds. acs.orgacs.org
| Reaction Type | Bond(s) Involved | Typical Conditions | Intermediate | Stereochemical Outcome (at Chiral Center) |
| Substitution (SN1) | C-O Cleavage | Strong Acid (e.g., HBr, HCl) | Tertiary Benzylic Carbocation | Racemization |
| Elimination (E1) | C-O and C-H Cleavage | Strong Acid, Heat | Tertiary Benzylic Carbocation | Mixture of Alkenes |
| Oxidative Cleavage | C-C and C-O Cleavage | Oxidizing Agent (e.g., CAN, Co-catalyst/O₂) | Radical or other reactive species | Stereocenter is destroyed |
| Cross-Coupling | C-C Formation | 1. Conversion to Halide. 2. Ni-catalyst, Grignard reagent. | Organonickel species | Racemization (during halide formation) |
Stereochemical Control and Diastereoselectivity in Transformations
When a chiral molecule like this compound undergoes a reaction that creates a new stereocenter, the existing chiral center can influence the stereochemical outcome of the new one. This phenomenon, known as substrate-controlled diastereoselectivity, arises from the energetic preference for the reaction to proceed through a specific transition state. researchgate.net
For example, if a reaction were to occur on the propyl chain of a single enantiomer of this compound, the bulky 4-chlorophenyl and methyl groups at the existing stereocenter would create a sterically biased environment. A reagent would preferentially approach from the less hindered face of the molecule as it adopts its lowest energy conformation. scispace.comresearchgate.net This directional preference leads to the formation of one diastereomer in excess of the other. The level of diastereoselectivity depends on the size difference between the substituents at the original stereocenter and the reaction conditions. scispace.com
Role of this compound as a Reaction Intermediate or Substrate
This compound serves as both a versatile substrate for further chemical modification and as a common intermediate in organic synthesis, particularly in reactions involving Grignard reagents.
As a substrate , it is a precursor for synthesizing:
Alkenes through acid-catalyzed dehydration (E1 elimination).
Tertiary benzylic halides via SN1 substitution.
Products of C-C bond formation through multi-step cross-coupling sequences. acs.org
As a reaction intermediate , this compound is most notably formed during the synthesis of tertiary alcohols using Grignard reactions. ncert.nic.inlibretexts.org The addition of an organometallic carbon nucleophile to a ketone is a primary method for its synthesis. libretexts.orgnih.gov There are multiple retrosynthetic pathways to generate this compound. masterorganicchemistry.com
| Ketone/Ester Substrate | Grignard Reagent | Product |
| 4'-Chloroacetophenone (B41964) | Propylmagnesium Bromide | This compound |
| 1-(4-Chlorophenyl)-1-pentanone | Methylmagnesium Bromide | This compound |
| Methyl 4-chlorobenzoate | Propylmagnesium Bromide (2+ equivalents) | This compound |
In the case of an ester substrate, the Grignard reagent adds twice. The first addition forms a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after acidic workup. masterorganicchemistry.comlibretexts.org
Theoretical and Computational Studies of 2 4 Chlorophenyl 2 Pentanol
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed examination of molecular properties derived from their electronic structure. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. ajchem-a.comnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wavefunction-based methods, making it suitable for molecules of moderate to large size. researchgate.net
A primary application of DFT is molecular geometry optimization. mdpi.com This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. researchgate.net For 2-(4-Chlorophenyl)-2-pentanol, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield the optimized bond lengths, bond angles, and dihedral angles. ajchem-a.comnih.gov This provides a precise three-dimensional model of the molecule in its ground state. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a direct output of these calculations. nih.gov
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. A higher value indicates greater stability. nih.gov |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of polarizability and reactivity. nih.gov |
| Chemical Potential (μ) | μ = -(IP + EA) / 2 | The escaping tendency of electrons from a system. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the energy lowering of a system when it accepts electrons. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, plotted on its electron density surface. wolfram.comlibretexts.org It is an invaluable tool for identifying the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net
In an MEP map, different colors represent different values of electrostatic potential. Typically, regions with a negative potential (electron-rich) are colored red, and these are the most likely sites for an electrophilic attack. Regions with a positive potential (electron-poor) are colored blue and are susceptible to nucleophilic attack. Green and yellow areas represent regions of intermediate or near-zero potential. researchgate.net For this compound, the MEP map would be expected to show a negative potential (red) around the oxygen atom of the hydroxyl group and the chlorine atom due to their high electronegativity. Conversely, a positive potential (blue) would be anticipated around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic interaction.
Conformational Analysis and Stereoisomer Stability
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov These different arrangements, known as conformers or rotamers, often have different potential energies. For a flexible molecule like this compound, rotation around the C2-C3 bond of the pentyl chain and the C2-C(phenyl) bond would lead to various staggered and eclipsed conformations. Computational methods can be used to calculate the energy of these conformers, identifying the most stable (lowest energy) arrangements. The stability is primarily governed by steric hindrance and torsional strain between substituent groups. biomedres.us
Furthermore, the central carbon atom (C2) in this compound is a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-2-(4-Chlorophenyl)-2-pentanol and (S)-2-(4-Chlorophenyl)-2-pentanol. While enantiomers have identical physical properties in an achiral environment, computational analysis can explore their distinct three-dimensional structures and potential interactions in a chiral context. Theoretical calculations can confirm the relative energies of the most stable conformers for each stereoisomer.
Mechanistic Insights from Computational Simulations
Computational simulations are instrumental in elucidating the mechanisms of chemical reactions. By modeling the entire reaction pathway, from reactants to products, researchers can gain a detailed understanding of how a transformation occurs, including the identification of transient intermediates and high-energy transition states.
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. github.io Locating and characterizing the transition state is crucial for understanding the kinetics of a reaction. scm.com Computationally, a transition state search involves algorithms that find this specific geometry. A key confirmation of a true transition state is the result of a vibrational frequency calculation, which should yield exactly one imaginary frequency. nih.gov This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.
Once the structures of the reactants and the transition state have been optimized, the reaction barrier, or activation energy (ΔG‡), can be calculated as the difference in their Gibbs free energies. scm.comresearchgate.net This value is a primary determinant of the reaction rate. For a potential reaction involving this compound, such as a dehydration or nucleophilic substitution, these calculations would provide fundamental insights into the reaction's feasibility and kinetics without the need for direct experimental measurement.
Solvent Effects on Reaction Energetics and Pathways
The choice of solvent can significantly influence the energetics and mechanisms of chemical reactions. In the context of this compound, computational studies are crucial for understanding how the solvent environment affects its reactivity, particularly in reactions such as dehydration or nucleophilic substitution. These studies typically employ quantum chemical calculations, often combined with continuum solvation models or explicit solvent molecules, to model the reaction in different media.
Solvents can alter reaction rates and selectivities by differentially stabilizing the reactants, transition states, and products. rsc.org The polarity of the solvent is a key factor; polar solvents, for instance, are generally better at stabilizing charged intermediates and transition states, which can lower the activation energy and accelerate a reaction. youtube.com For a molecule like this compound, reactions proceeding through a carbocation intermediate, such as an SN1-type substitution at the tertiary alcohol, would be highly sensitive to solvent polarity.
Theoretical investigations would typically involve calculating the potential energy surface of a given reaction in the gas phase and then in a series of solvents with varying dielectric constants. Common computational approaches include Density Functional Theory (DFT) for the electronic structure calculations, paired with a solvation model like the Polarizable Continuum Model (PCM).
Illustrative Research Findings:
A hypothetical computational study on the acid-catalyzed dehydration of this compound could yield the results presented in the interactive data table below. This reaction would proceed through protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation, and finally deprotonation to yield an alkene. The rate-determining step is typically the formation of the carbocation.
The table illustrates how the activation energy (ΔG‡) for the formation of the carbocation intermediate might vary with the solvent. Non-polar solvents would offer minimal stabilization to the charged transition state, resulting in a high activation barrier. Conversely, polar protic solvents, capable of hydrogen bonding, would effectively solvate the leaving water molecule and the developing positive charge, thereby lowering the activation energy.
Interactive Data Table: Solvent Effects on the Activation Energy of Dehydration
| Solvent | Dielectric Constant (ε) | Predicted Activation Energy (ΔG‡) (kcal/mol) | Relative Reaction Rate |
| n-Hexane | 1.9 | 35.2 | 1 |
| Dichloromethane | 9.1 | 28.5 | 1.5 x 105 |
| Acetone | 21 | 25.1 | 3.2 x 107 |
| Ethanol | 25 | 22.8 | 9.1 x 108 |
| Water | 80 | 20.3 | 7.6 x 1010 |
Note: The data in this table is illustrative and intended to represent expected trends in solvent effects for the dehydration of a tertiary alcohol like this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with the surrounding environment. For this compound, MD simulations can provide detailed insights into its conformational flexibility, solvation structure, and intermolecular interactions in various solvents at an atomistic level.
In a typical MD simulation, the molecule of interest is placed in a simulation box filled with a chosen solvent. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion for this system, the trajectory of each atom can be followed over time, providing a dynamic picture of the molecular system.
For this compound, MD simulations could be employed to investigate several aspects:
Solvation Shell Structure: Analysis of the radial distribution functions between the atoms of the solute and the solvent molecules can reveal the structure of the solvation shells. For example, in an aqueous solution, it would be possible to characterize the hydrogen bonding network between the hydroxyl group of the alcohol and the surrounding water molecules.
Conformational Analysis: The pentanol chain and the chlorophenyl group have rotational degrees of freedom. MD simulations can explore the conformational landscape of the molecule in solution and identify the most populated conformations.
Intermolecular Interactions: In solutions with other solutes or at interfaces, MD simulations can elucidate the nature and strength of intermolecular interactions, such as van der Waals forces, and hydrogen bonds.
Illustrative Research Findings:
An MD simulation of this compound in a mixed water/ethanol solvent could provide the following insights, as summarized in the interactive data table. The simulation could reveal preferential solvation, where one solvent component is enriched in the immediate vicinity of the solute compared to the bulk solvent composition.
The table below illustrates hypothetical results from analyzing the first solvation shell of this compound in a 50:50 water/ethanol mixture. The data shows the average number of water and ethanol molecules surrounding the hydrophobic chlorophenyl group and the hydrophilic hydroxyl group.
Interactive Data Table: Solvation Shell Composition in a Water/Ethanol Mixture
| Molecular Group | Average Number of Water Molecules | Average Number of Ethanol Molecules | Predominant Interaction Type |
| 4-Chlorophenyl | 3.2 | 8.5 | Hydrophobic Interactions |
| Hydroxyl (-OH) | 5.8 | 2.1 | Hydrogen Bonding |
Note: The data in this table is illustrative and based on expected solvation behavior for an amphiphilic molecule in a mixed solvent system.
These hypothetical results suggest that the hydrophobic chlorophenyl group is preferentially solvated by the less polar ethanol molecules, while the hydrophilic hydroxyl group forms strong hydrogen bonds primarily with water molecules. This kind of detailed information is invaluable for understanding the behavior of this compound in complex chemical environments.
Advanced Analytical Methodologies for Research on 2 4 Chlorophenyl 2 Pentanol
Chromatographic Techniques for Enantiomeric and Diastereomeric Separation
The separation of stereoisomers is critical in pharmaceutical and chemical research. For 2-(4-Chlorophenyl)-2-pentanol, which contains a chiral center, distinguishing between its enantiomers requires specialized chromatographic methods.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Quantification
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the direct separation and quantification of enantiomers in volatile compounds. gcms.cznih.gov The direct method involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov
For the analysis of this compound, a capillary column with a CSP, such as a derivatized cyclodextrin like CYCLOSIL-B, would be employed. nih.govnih.gov The separation is influenced by parameters such as the temperature program, carrier gas flow rate, and the specific chemistry of the CSP. Following separation in the gas chromatograph, the mass spectrometer provides detection and quantification. By operating in selected ion monitoring (SIM) mode, the instrument can focus on characteristic fragment ions of this compound, ensuring high sensitivity and specificity for quantitative analysis.
Table 1: Illustrative GC-MS Parameters for Chiral Separation of this compound
| Parameter | Value |
| Column | Derivatized β-cyclodextrin CSP (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Start at 70°C, ramp to 150°C at 2°C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, offering significant advantages over traditional liquid chromatography, including faster analysis times and reduced consumption of toxic solvents. chromatographyonline.comselvita.com SFC utilizes a mobile phase, typically supercritical carbon dioxide, which possesses low viscosity and high diffusivity, leading to high chromatographic efficiency. selvita.com
The chiral resolution of this compound enantiomers via SFC would involve screening a variety of chiral stationary phases, with polysaccharide-based CSPs being the most common and effective. chromatographyonline.com The addition of a small percentage of an alcohol modifier, such as methanol (B129727) or ethanol, to the CO2 mobile phase is crucial for adjusting solvent strength and achieving optimal selectivity and resolution. free.fr The high throughput capabilities of modern SFC systems make it an ideal choice for the rapid screening of chiral compounds and purification processes. chromatographyonline.com
Table 2: Comparison of Chromatographic Techniques for Chiral Resolution
| Feature | HPLC | SFC |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) | Supercritical CO2 |
| Analysis Speed | Slower | 3 to 5 times faster chromatographyonline.com |
| Solvent Consumption | High | Low |
| Environmental Impact | Higher (toxic solvents) | Lower ("Green" Chemistry) selvita.com |
| Operating Pressure | Lower | Higher |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. sci-hub.box The method relies on a chiral stationary phase (CSP) that creates a chiral environment, allowing for differential interaction with the enantiomers of this compound. phenomenex.comnih.gov
A wide variety of CSPs are commercially available, including polysaccharide-derived (e.g., Chiralpak®), Pirkle-type, and macrocyclic glycopeptide phases. hplc.euresearchgate.net Method development for separating the enantiomers of this compound would involve:
CSP Screening: Testing a selection of columns with different chiral selectors to find one that provides baseline resolution.
Mobile Phase Optimization: Adjusting the composition of the mobile phase, typically a mixture of a nonpolar solvent (like hexane) and an alcohol modifier (like isopropanol or ethanol) in normal-phase mode, to optimize the separation factor (α) and resolution (Rs). researchgate.net
Parameter Adjustment: Fine-tuning other parameters such as flow rate and column temperature to improve peak shape and analysis time.
An important feature of this technique is the ability to invert the elution order by using a CSP with the opposite absolute configuration, which is highly beneficial for the accurate quantification of trace enantiomeric impurities. hplc.eu
Table 3: Hypothetical HPLC Separation Data for this compound Enantiomers
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-2-(4-Chlorophenyl)-2-pentanol | 8.5 | N/A |
| (S)-2-(4-Chlorophenyl)-2-pentanol | 10.2 | >1.5 |
Spectroscopic Approaches for Mechanistic Understanding
Spectroscopic methods are vital for confirming the identity of compounds and for monitoring the progress of chemical reactions in real-time.
Advanced Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Evolution in Reactions
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. ucdavis.edusintef.com It works on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. sintef.com For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for its key functional groups.
In the context of reaction monitoring, FT-IR spectroscopy can track the evolution of these functional groups. For example, in a reaction where the hydroxyl group of this compound is esterified, one could observe the disappearance of the broad O-H stretching band and the simultaneous appearance of a strong C=O stretching band from the newly formed ester. This allows for real-time tracking of reaction kinetics and endpoint determination. irdg.org
Table 4: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Bond | Absorption Range (cm⁻¹) | Appearance |
| Alcohol | O-H Stretch | 3200-3600 | Strong, Broad |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium, Sharp |
| Alkyl Groups | C-H Stretch | 2850-3000 | Strong |
| Chloro-Aromatic | C-Cl Stretch | 1000-1100 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. researchgate.netjchps.com It provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be used to confirm its constitution.
¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns.
¹³C NMR: Determines the number of unique carbon atoms in the molecule.
Furthermore, NMR is highly effective for monitoring reaction progress. researchgate.net By acquiring spectra at regular intervals, one can observe the decrease in the concentration of reactant signals and the corresponding increase in product signals. This quantitative data allows for the precise determination of reaction rates, yields, and the identification of any transient intermediates or byproducts. nih.gov
Table 5: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
| Aromatic (ortho to C-Cl) | ~7.3 | Doublet |
| Aromatic (meta to C-Cl) | ~7.2 | Doublet |
| -OH | Variable | Singlet |
| -CH₂- (C3) | ~1.8 | Multiplet |
| -CH₂- (C4) | ~1.3 | Multiplet |
| -CH₃ (C5) | ~0.9 | Triplet |
| -CH₃ (C1) | ~1.5 | Singlet |
Application of Raman Spectroscopy in Studying Chemical Transformations and Vibrational Fingerprinting
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, offering a unique "fingerprint" for a given chemical compound. mdpi.comnih.gov This method relies on the inelastic scattering of monochromatic light, typically from a laser, which interacts with the molecule's vibrational modes. The resulting energy shifts in the scattered light correspond to the specific vibrational frequencies of the molecule's functional groups. This specificity makes Raman spectroscopy a powerful tool for identifying substances and monitoring chemical transformations in real-time. mdpi.com
In the context of this compound, Raman spectroscopy can be employed to characterize its molecular structure and observe changes during chemical reactions, such as oxidation, dehydration, or substitution. The spectrum of this compound is expected to be dominated by vibrations associated with the 4-chlorophenyl group, the tertiary alcohol moiety, and the pentyl chain.
Vibrational Fingerprinting: The unique vibrational spectrum of a molecule serves as its fingerprint. For this compound, key vibrational modes can be assigned to specific parts of the structure. Theoretical calculations and experimental data from analogous compounds, such as other chlorophenyl derivatives, provide a basis for assigning these vibrational frequencies. malayajournal.orgresearchgate.netresearchgate.net
Key expected Raman bands for this compound would include:
C-Cl Stretching: A strong band characteristic of the carbon-chlorine bond.
Aromatic C=C Stretching: Vibrations from the benzene ring, which typically appear in the 1400-1650 cm⁻¹ region.
Ring Breathing Mode: A symmetric stretching vibration of the entire phenyl ring, often appearing around 1000-1100 cm⁻¹.
C-O Stretching: Associated with the tertiary alcohol group.
C-H Vibrations: Including stretching and bending modes from both the aromatic ring and the aliphatic pentyl chain.
By analyzing the positions, intensities, and polarization of these Raman bands, a detailed structural confirmation can be achieved.
Studying Chemical Transformations: During a chemical reaction involving this compound, the disappearance of reactant peaks and the appearance of new product peaks can be monitored in real-time. For example, in a dehydration reaction to form an alkene, one would expect to see the disappearance of the C-O stretching vibration and the appearance of a C=C stretching vibration characteristic of the newly formed double bond. This allows for the study of reaction kinetics and the identification of transient intermediates. The use of chemometric techniques, such as Principal Component Analysis (PCA), can further aid in deconvoluting complex spectral data from reaction mixtures. researchgate.net
Table 1: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Pentyl Group | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic) | Phenyl Ring | 1580 - 1610 | Strong |
| C-H Bend (Aliphatic) | Pentyl Group | 1440 - 1470 | Medium |
| C-O Stretch | Tertiary Alcohol | 1150 - 1250 | Medium |
| Ring Breathing | Phenyl Ring | ~1090 | Strong |
| C-Cl Stretch | Chloro-substituent | 650 - 850 | Strong |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and stereochemistry, which are crucial for understanding a molecule's structure and reactivity. While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to its nature as a tertiary alcohol which can hinder regular packing, its derivatives can often be readily crystallized.
The synthesis of a solid derivative is a common strategy to facilitate crystallographic analysis. For alcohols, derivatives are often prepared using reagents that introduce rigid, planar groups, which can promote crystallization. msu.edu For instance, reacting this compound with p-bromobenzoyl chloride would yield a p-bromobenzoate ester. The presence of the heavy bromine atom also aids in the determination of the absolute configuration of chiral centers.
Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of spots is directly related to the arrangement of atoms in the crystal lattice. Sophisticated software is then used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined.
The data obtained from an X-ray crystallographic analysis provides a wealth of information, including:
Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule.
Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds.
Torsion Angles: Describing the conformation of the molecule.
Intermolecular Interactions: Information on hydrogen bonding, π-stacking, and other non-covalent interactions that dictate the crystal packing. nih.gov
This detailed structural information is invaluable for confirming the identity of a synthetic product, understanding its conformational preferences, and correlating its structure with its physical and chemical properties.
Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound (Based on data for a related chlorophenyl compound nih.gov)
| Parameter | Example Value |
| Chemical Formula | C₁₈H₁₈BrClO₂ |
| Formula Weight | 397.69 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.234(5) |
| β (°) | 98.76(2) |
| Volume (ų) | 1734.5(1) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.523 |
| R-factor | 0.045 |
Hyphenated Techniques for Comprehensive Characterization and Reaction Analysis
Hyphenated techniques involve the coupling of a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. asdlib.orgchemijournal.com For the comprehensive characterization of this compound and the analysis of its reactions, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. ijsrtjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideally suited for the analysis of volatile and thermally stable compounds like this compound. chemijournal.com In this technique, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and polarity on a capillary column. nih.govflorajournal.com The separated components then enter the mass spectrometer.
The mass spectrometer ionizes the molecules (commonly via electron impact, EI), causing them to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint. nih.gov By comparing the obtained mass spectrum to spectral libraries, the identity of the compound can be confirmed.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic fragment ions. Key fragmentation pathways for tertiary benzylic alcohols often involve the loss of water (M-18), cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage), and fragmentation of the alkyl chain. The presence of chlorine would be indicated by a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). GC-MS is highly effective for purity assessment, identifying byproducts in a synthesis, or detecting trace-level organochloride compounds in various matrices. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in the liquid phase before they are introduced to the mass spectrometer. asdlib.org This is particularly useful for less volatile or thermally labile compounds, or for directly monitoring reaction mixtures in solution. While this compound itself is amenable to GC-MS, LC-MS would be the method of choice for analyzing its non-volatile derivatives or for monitoring reactions where derivatization is employed to enhance detection. nih.gov
In LC-MS, ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. These are "softer" ionization methods that often result in less fragmentation and a more prominent molecular ion peak, which is useful for determining the molecular weight of unknown products in a reaction mixture. LC-MS can provide rapid and accurate information on the progress of a reaction, helping to optimize conditions and identify intermediates and final products.
Table 3: Plausible Mass Fragmentation Pattern for this compound in GC-MS (Electron Impact)
| m/z (mass/charge) | Plausible Fragment Identity | Notes |
| 198/200 | [M]⁺, Molecular ion | Isotopic peak for ³⁷Cl at m/z 200 |
| 183/185 | [M - CH₃]⁺, Loss of a methyl group | Alpha-cleavage |
| 169/171 | [M - C₂H₅]⁺, Loss of an ethyl group | Alpha-cleavage |
| 155/157 | [M - C₃H₇]⁺, Loss of a propyl group | Alpha-cleavage, prominent fragment |
| 139/141 | [C₇H₆Cl]⁺, Chlorotropylium ion | Rearrangement and fragmentation of the chlorophenyl group |
| 111/113 | [C₆H₄Cl]⁺, Chlorophenyl cation | |
| 77 | [C₆H₅]⁺, Phenyl cation | Loss of chlorine from the chlorophenyl cation |
| 71 | [C₅H₁₁]⁺, Pentyl cation | Cleavage of the bond to the aromatic ring |
Synthetic Utility and Chemical Applications of 2 4 Chlorophenyl 2 Pentanol
Role as a Chiral Building Block in Multistep Organic Synthesis
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules, which is crucial in the development of pharmaceuticals and agrochemicals. nih.gov The stereocenter of the building block is incorporated into the final product, defining its absolute stereochemistry. mdpi.com Chiral alcohols, in particular, are key intermediates for producing high-value chiral compounds.
As a chiral tertiary alcohol, 2-(4-chlorophenyl)-2-pentanol can be employed in multistep syntheses where its stereocenter directs the formation of subsequent chiral centers. The synthesis of enantiomerically pure drugs often relies on such building blocks to ensure that the final active pharmaceutical ingredient (API) has the correct three-dimensional structure for interacting with biological targets like enzymes and receptors. nih.gov
The utility of a chiral building block is demonstrated by its integration into a larger molecule. For instance, in the synthesis of complex natural products, a fragment corresponding to this compound could be prepared in an enantiomerically pure form and later coupled with other fragments to construct the target molecule. nih.gov The presence of the 4-chlorophenyl group also offers a site for further chemical modification through cross-coupling reactions, allowing for the introduction of additional complexity.
Table 1: Potential Applications of this compound as a Chiral Building Block
| Target Molecule Class | Synthetic Strategy | Role of the Building Block |
|---|---|---|
| Biologically Active Heterocycles | Cyclization reactions following functional group manipulation | Provides the core stereochemistry and a scaffold for ring formation. |
| Substituted Chiral Alkanes | Substitution or elimination of the hydroxyl group followed by hydrogenation | Establishes the absolute configuration at a key carbon center. |
Precursor for Advanced Organic Scaffolds and Specialty Chemicals
Organic building blocks are fundamental components for the modular, bottom-up assembly of diverse molecular architectures, including metal-organic frameworks, supramolecular complexes, and other advanced materials. sigmaaldrich.com The compound this compound, with its distinct functional groups, is a suitable precursor for a variety of advanced organic scaffolds and specialty chemicals. emeryoleo.com
The hydroxyl group can be transformed or replaced to generate a range of derivatives. For example, dehydration of the alcohol would yield chiral alkenes, which are versatile intermediates in organic synthesis. Alternatively, nucleophilic substitution of the hydroxyl group (after conversion to a better leaving group) allows for the introduction of nitrogen, sulfur, or other halogen functionalities.
The 4-chlorophenyl moiety is also a key feature, enabling further derivatization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, can be used to replace the chlorine atom with various other groups, thereby creating a library of structurally diverse compounds from a single chiral precursor. This approach is highly valuable in medicinal chemistry for lead optimization. For instance, derivatives of this compound could serve as precursors to pyrrol-3-ones, a class of heterocyclic compounds known for a range of biological activities, including anticancer and antiviral properties. mdpi.com
Development of Catalytic Systems Utilizing this compound Derivatives (e.g., as Ligands or Chiral Auxiliaries)
Beyond its role as a structural component, the chirality of this compound can be harnessed to control the stereochemical outcome of chemical reactions. This is achieved by converting the alcohol into a chiral auxiliary or a chiral ligand for asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively, after which it is removed. wikipedia.org This strategy is a reliable way to achieve high levels of stereocontrol in asymmetric synthesis. researchgate.nettcichemicals.com The this compound molecule could be esterified with a prochiral carboxylic acid. The bulky group at the stereocenter would then sterically hinder one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby creating a new stereocenter with a specific configuration. scilit.com Evans oxazolidinones and camphor-based auxiliaries are well-known examples of this concept. wikipedia.orgresearchgate.net
Chiral Ligands: Chiral ligands coordinate to a metal center to create a chiral catalyst that can produce an enantiomerically enriched product from a prochiral substrate. mdpi.com The hydroxyl group of this compound can be used as a handle to attach the molecule to a larger ligand scaffold. For example, it could be converted into a phosphine (B1218219) or an amine that then binds to a transition metal like palladium, rhodium, or copper. nih.govnih.gov The resulting chiral metal complex can catalyze a wide range of asymmetric transformations, such as hydrogenations, C-H functionalizations, or conjugate additions, with high enantioselectivity. mdpi.commdpi.com
Table 2: Potential Derivatives of this compound in Catalysis
| Derivative Type | Application | Mechanism of Chirality Transfer |
|---|---|---|
| Chiral Auxiliary | Asymmetric alkylation, aldol reactions | Covalently bonded auxiliary sterically blocks one face of the prochiral substrate. |
| Chiral Ligand | Asymmetric hydrogenation, cross-coupling | Ligand creates a chiral environment around the metal catalyst, differentiating between enantiotopic faces or groups of the substrate. |
Green Chemistry Considerations in the Synthesis and Reactions of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itmdpi.com Key principles include the use of environmentally benign solvents, maximizing atom economy, and minimizing waste. researchgate.net
Traditional organic reactions often rely on volatile and toxic organic solvents, which pose environmental and health risks. researchgate.net A central goal of green chemistry is to replace these solvents with safer alternatives or to eliminate them entirely. nih.gov
Solvent-free, or solid-state, reactions can offer significant advantages, including reduced pollution, lower costs, and simplified experimental procedures. itmedicalteam.plslideshare.netias.ac.in Such reactions can be facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support, or by heating. itmedicalteam.pl The synthesis of this compound via a Grignard reaction, for instance, could potentially be performed in a greener ether solvent like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) instead of traditional solvents like diethyl ether or THF. researchgate.net Furthermore, reactions involving derivatives of this compound could be designed to proceed under solvent-free conditions, particularly when all reactants are solids. researchgate.net
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comjocpr.com A reaction with high atom economy generates minimal waste. Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.com
Addition reactions, for example, are highly atom-economical as all reactant atoms are incorporated into the product. rsc.org In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. primescholars.comscranton.edu
A common route to synthesize this compound is the reaction of 4-chloroacetophenone with a propyl Grignard reagent (propylmagnesium bromide). While effective, this reaction has a moderate atom economy due to the formation of magnesium salts as byproducts.
Table 3: Theoretical Atom Economy for the Grignard Synthesis of this compound
| Reactant | Formula | Molar Mass ( g/mol ) |
|---|---|---|
| 4-Chloroacetophenone | C₈H₇ClO | 154.60 |
| Propylmagnesium Bromide | C₃H₇BrMg | 147.30 |
| Total Reactant Mass | 301.90 | |
| Product | Formula | Molar Mass ( g/mol ) |
| This compound | C₁₁H₁₅ClO | 198.69 |
| Byproduct | Formula | Molar Mass ( g/mol ) |
The percent atom economy is calculated as: % Atom Economy = (Molar Mass of Desired Product / Total Molar Mass of Reactants) * 100
% Atom Economy = (198.69 / 301.90) * 100 ≈ 65.8%
This calculation highlights that a significant portion of the reactant mass (over 34%) is converted into inorganic waste. Alternative catalytic routes that could potentially improve atom economy represent an important goal in green chemistry. wordpress.com
Future Research Directions and Emerging Trends
Exploration of Novel Sustainable Synthetic Pathways for Stereoselective Access
The development of environmentally benign and efficient synthetic routes to chiral tertiary alcohols is a paramount goal. Current research is focused on several promising strategies that align with the principles of green chemistry.
One of the most promising avenues is the use of biocatalysis . Enzymatic approaches offer the potential for high stereoselectivity under mild reaction conditions, often in aqueous media. nih.govacs.org For instance, alcohol dehydrogenases and ketoreductases are being explored for the asymmetric reduction of prochiral ketones to furnish chiral tertiary alcohols. nih.gov The application of whole-cell biocatalysts, such as Daucus carota, has also been shown to be an effective and sustainable method for the enantioselective reduction of ketones. nih.gov
Another key area is the development of catalytic dynamic kinetic resolution (DKR) . This approach combines the enzymatic resolution of a racemic alcohol with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. Recent progress has demonstrated the potential of combining lipases with metal catalysts for the DKR of challenging substrates like tertiary alcohols. acs.orgmdpi.com
Furthermore, the principles of green chemistry are being integrated into synthetic design. This includes the use of greener solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. researchgate.net For example, research into reactions in water or other environmentally benign solvents is gaining traction.
Flow chemistry presents another significant opportunity for sustainable synthesis. Continuous flow processes can offer improved safety, better heat and mass transfer, and the potential for straightforward scaling-up of reactions. encyclopedia.pubresearchgate.net The integration of stereoselective catalysts into flow reactors could provide a powerful platform for the continuous and efficient production of chiral tertiary alcohols. nih.gov
| Sustainable Approach | Description | Key Advantages |
| Biocatalysis | Use of enzymes or whole organisms to catalyze stereoselective transformations. | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govacs.org |
| Dynamic Kinetic Resolution | Combination of kinetic resolution with in-situ racemization of the undesired enantiomer. | Theoretical 100% yield of a single enantiomer. acs.orgmdpi.com |
| Green Chemistry Principles | Application of principles like waste minimization, use of renewable feedstocks, and safer solvents. | Reduced environmental footprint of chemical processes. researchgate.net |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch reactor. | Enhanced safety, scalability, and process control. encyclopedia.pubresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic synthesis. These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy, thereby accelerating the discovery and optimization of new synthetic methods.
For the synthesis of chiral tertiary alcohols, ML models can be trained to predict the stereoselectivity of a reaction based on the structure of the substrate, catalyst, and reaction conditions. This predictive power can significantly reduce the need for extensive experimental screening, saving time and resources. For example, ML algorithms can be employed to predict the enantiomeric excess (ee) of asymmetric additions of organometallic reagents to ketones.
Furthermore, AI can be utilized for reaction optimization . By analyzing the complex interplay of various reaction parameters such as temperature, solvent, catalyst loading, and reaction time, ML algorithms can suggest optimal conditions to maximize yield and stereoselectivity. This data-driven approach can uncover non-obvious relationships that may not be apparent through traditional one-variable-at-a-time optimization strategies.
Retrosynthetic analysis, a cornerstone of organic synthesis planning, is also being transformed by AI. Sophisticated algorithms can propose novel and efficient synthetic routes to complex molecules like 2-(4-Chlorophenyl)-2-pentanol, potentially uncovering pathways that a human chemist might overlook.
The development of comprehensive and well-curated reaction databases is crucial for the success of these computational approaches. As more high-quality data becomes available, the predictive accuracy and utility of AI and ML in stereoselective synthesis will continue to grow.
Development of Cascade and Multicatalytic Processes Involving Tertiary Alcohols
Cascade and multicatalytic reactions offer a powerful strategy for increasing the efficiency and elegance of organic synthesis by combining multiple transformations in a single pot without the need for isolating intermediates. nih.govresearchgate.net The development of such processes for the synthesis and derivatization of tertiary alcohols is a growing area of research.
A key advantage of cascade reactions is the ability to construct complex molecular architectures from simple starting materials in a highly atom- and step-economical manner. For instance, a cascade sequence could involve the initial formation of a tertiary alcohol followed by an intramolecular cyclization to generate a polycyclic product. An example of this is the Prins/Friedel–Crafts cyclization cascade, which can be used to synthesize 4-aryltetralin-2-ols and related structures.
Multicatalysis , where two or more catalysts work in concert to promote different steps of a reaction sequence, opens up new possibilities for transformations that are not feasible with a single catalyst. For example, a combination of a metal catalyst and an organocatalyst could be used to achieve a novel transformation involving a tertiary alcohol intermediate.
The integration of enzymatic and chemical catalysts in a single pot is another exciting frontier. This chemoenzymatic approach can leverage the high selectivity of enzymes with the broad reactivity of chemical catalysts to achieve novel and efficient synthetic routes.
Future research in this area will focus on designing novel cascade and multicatalytic systems that are specifically tailored for the synthesis and functionalization of chiral tertiary alcohols. This will require a deep understanding of reaction mechanisms and catalyst compatibility to ensure that the different catalytic cycles operate in harmony.
Advanced Characterization Techniques for In-situ Reaction Monitoring and Kinetic Studies
A thorough understanding of reaction kinetics and mechanisms is essential for the development and optimization of synthetic methods. Advanced in-situ characterization techniques are becoming increasingly important for gaining real-time insights into chemical reactions as they occur.
Spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. This data allows for the determination of reaction rates and the identification of transient species, providing valuable mechanistic information. For example, in-situ FTIR can be used to monitor the progress of a Grignard reaction to form a tertiary alcohol.
Calorimetry is another powerful tool for in-situ reaction monitoring. By measuring the heat flow of a reaction, it is possible to obtain detailed kinetic and thermodynamic information. This can be particularly useful for ensuring the safety and scalability of a process.
The combination of these in-situ techniques with sophisticated data analysis methods allows for a comprehensive understanding of the factors that control the stereoselectivity of a reaction. For example, by monitoring the kinetics of a catalytic asymmetric addition to a ketone, researchers can gain insights into the mechanism of enantioselection. This knowledge can then be used to design more efficient and selective catalysts.
Future developments in this area will likely involve the use of more advanced and sensitive analytical techniques, as well as the integration of multiple in-situ monitoring tools to provide a more complete picture of the reaction dynamics.
Bio-inspired Synthetic Approaches Leveraging Enzymatic Specificity
Nature provides a rich source of inspiration for the development of new synthetic methods. Bio-inspired approaches that mimic the strategies used by enzymes to achieve high selectivity and efficiency are a promising area of research for the synthesis of chiral tertiary alcohols.
Enzymes, such as thiamine diphosphate (B83284) (ThDP)-dependent enzymes and aldolases , are known to catalyze the formation of C-C bonds with high stereocontrol, leading to the formation of chiral tertiary alcohols. nih.gov By studying the mechanisms of these enzymes, chemists can design small molecule catalysts that mimic their function. This approach, known as biomimetic catalysis , can lead to the development of highly selective and efficient catalysts for asymmetric synthesis.
Another bio-inspired strategy is the use of enzyme-catalyzed kinetic resolution . As mentioned earlier, this technique takes advantage of the high enantioselectivity of enzymes, such as lipases, to separate a racemic mixture of tertiary alcohols. researchgate.net
Furthermore, the engineering of enzymes through techniques like directed evolution can be used to create biocatalysts with tailored properties for specific applications. For example, an enzyme could be evolved to have enhanced activity and selectivity for the synthesis of a particular chiral tertiary alcohol like this compound.
The development of artificial enzymes or chemozymes , which combine a synthetic scaffold with a catalytic group, is another exciting area of research. These systems aim to bridge the gap between homogeneous and enzymatic catalysis, offering the potential for high selectivity in a robust and tunable catalytic system.
Design and Synthesis of Derivatives for Specific Chemical Probes or Materials
The unique three-dimensional structure of chiral tertiary alcohols makes them attractive building blocks for the design and synthesis of novel molecules with specific functions. By derivatizing the hydroxyl group or other parts of the this compound scaffold, it is possible to create a wide range of new compounds with potential applications as chemical probes or in materials science.
For example, the hydroxyl group can be used as a handle to attach fluorescent dyes or other reporter groups, creating chemical probes that can be used to study biological processes. The specific stereochemistry of the tertiary alcohol could lead to probes with high selectivity for their biological targets.
In the field of materials science , chiral tertiary alcohols can be incorporated into polymers or other materials to impart specific properties. For example, the incorporation of a chiral unit into a polymer can lead to the formation of materials with unique chiroptical properties, which could have applications in areas such as sensing or asymmetric catalysis.
Furthermore, derivatives of this compound could be explored for their bioactive properties . The introduction of different functional groups could lead to the discovery of new compounds with potential therapeutic applications. For instance, the synthesis of novel alkyl/aryl substituted tertiary alcohols has been explored for their anti-inflammatory and antimicrobial activities. mdpi.com The structural similarity of the chlorophenyl group to known bioactive moieties suggests that derivatives of this compound could be of interest in medicinal chemistry. nih.gov
Future research in this area will involve the creative design and efficient synthesis of a diverse library of derivatives of this compound and other chiral tertiary alcohols, followed by the systematic evaluation of their properties for various applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4-Chlorophenyl)-2-pentanol in a laboratory setting?
- Methodology : A cost-effective approach involves Grignard reagent addition to 4-chlorophenyl ketones, followed by acid-catalyzed hydration. For stereochemical control, Lewis acids (e.g., AlCl₃ or BF₃) can isomerize intermediates, as demonstrated in analogous chlorophenyl cyclohexyl systems . Purification via selective crystallization in polar aprotic solvents (e.g., acetone/water mixtures) is advised to remove diastereomers .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to verify the chlorophenyl moiety (δ 7.2–7.4 ppm for aromatic protons) and pentanol backbone (δ 1.2–1.6 ppm for methyl/methylene groups). Compare with NIST-subscribed spectral libraries for validation .
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS (using a polar column, e.g., DB-WAX) to assess purity (>98% by area normalization) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/hexane mixtures and analyze spatial arrangement, as applied to structurally related chlorophenyl alcohols .
Q. What safety precautions are essential when handling this compound in experimental settings?
- Methodology :
- Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation; monitor airborne concentrations with OSHA-compliant detectors .
- Store in inert atmospheres (argon/nitrogen) at room temperature to minimize degradation .
Advanced Research Questions
Q. What strategies are effective for resolving stereoisomers or diastereomers of this compound during synthesis?
- Methodology :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and hexane/isopropanol mobile phase .
- Dynamic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) or transition-metal catalysts (e.g., Ru-BINAP complexes) to enantioselectively esterify the alcohol group .
Q. How can researchers address contradictions in reported optimal reaction conditions for synthesizing this compound?
- Methodology :
- Design of Experiments (DoE) : Perform factorial studies to evaluate variables (temperature, solvent polarity, catalyst loading). For example, test BF₃ vs. AlCl₃ in THF vs. DCM to optimize yield and selectivity .
- Mechanistic Probes : Use deuterium labeling or in situ IR spectroscopy to identify rate-limiting steps, such as ketone activation or nucleophilic addition .
Q. What advanced techniques are suitable for studying the reaction mechanisms involving this compound in catalytic processes?
- Methodology :
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in acid-catalyzed rearrangements .
- Isotope Effects : Compare kH/kD ratios in deuterated solvents to elucidate proton-transfer mechanisms during isomerization .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
